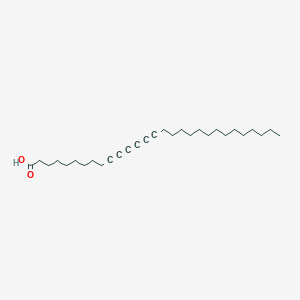
Nonacosa-10,12,14-triynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosa-10,12,14-triynoic acid, also known as 10,12,14-pentacosatriynoic acid, is a polyunsaturated fatty acid that contains three triple bonds in its carbon chain. It is a rare fatty acid found in small amounts in certain marine organisms such as sponges, ascidians, and sea cucumbers. Nonacosa-10,12,14-triynoic acid has gained significant attention in scientific research due to its unique structural features and potential biological activities.
Mécanisme D'action
The mechanism of action of Nonacosa-10,12,14-triynoic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Nonacosa-10,12,14-triynoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases.
Effets Biochimiques Et Physiologiques
Nonacosa-10,12,14-triynoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, Nonacosa-10,12,14-triynoic acid has been found to decrease the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
Nonacosa-10,12,14-triynoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. Additionally, Nonacosa-10,12,14-triynoic acid is stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of Nonacosa-10,12,14-triynoic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Nonacosa-10,12,14-triynoic acid. One area of interest is the potential use of Nonacosa-10,12,14-triynoic acid as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Nonacosa-10,12,14-triynoic acid and its effects on various biological pathways. Finally, the synthesis of analogs of Nonacosa-10,12,14-triynoic acid may lead to the development of more potent and selective compounds with improved pharmacological properties.
In conclusion, Nonacosa-10,12,14-triynoic acid is a unique and interesting fatty acid that has gained significant attention in scientific research. Its potential biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties, make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of Nonacosa-10,12,14-triynoic acid and its effects on various biological pathways.
Méthodes De Synthèse
Nonacosa-10,12,14-triynoic acid can be synthesized through a multi-step process from commercially available starting materials. The most common method involves the coupling of a terminal alkyne with a dihaloalkane using a palladium catalyst to form a diyne intermediate. The diyne intermediate is then subjected to a Sonogashira coupling reaction with a terminal alkyne in the presence of a copper catalyst to yield Nonacosa-10,12,14-triynoic acid.
Applications De Recherche Scientifique
Nonacosa-10,12,14-triynoic acid has been the subject of numerous scientific studies due to its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, Nonacosa-10,12,14-triynoic acid has been found to have a positive effect on cardiovascular health and may have therapeutic potential for the treatment of various diseases.
Propriétés
Numéro CAS |
126115-85-3 |
|---|---|
Nom du produit |
Nonacosa-10,12,14-triynoic acid |
Formule moléculaire |
C29H46O2 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
nonacosa-10,12,14-triynoic acid |
InChI |
InChI=1S/C29H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-14,21-28H2,1H3,(H,30,31) |
Clé InChI |
HTKRVRRIWSEOMZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC#CC#CC#CCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCC#CC#CC#CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



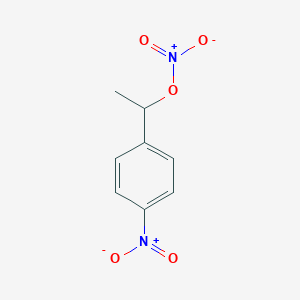
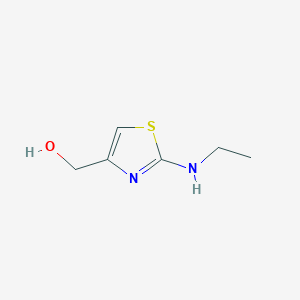
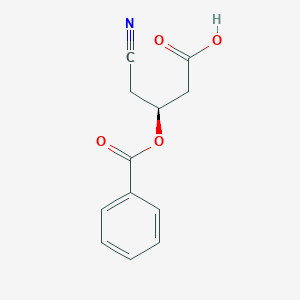
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
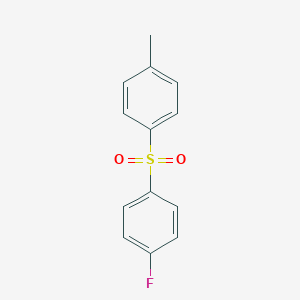
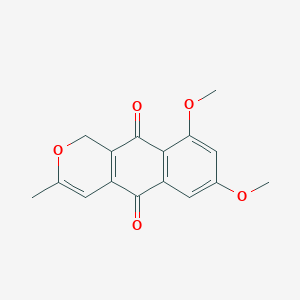
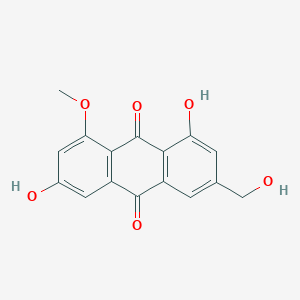
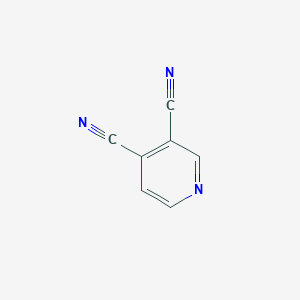
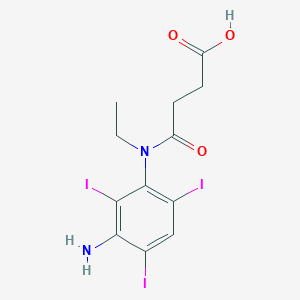
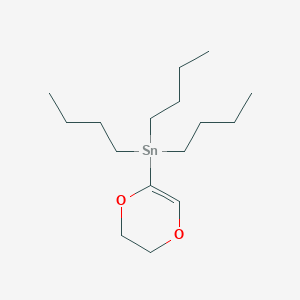
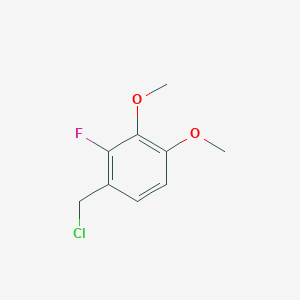
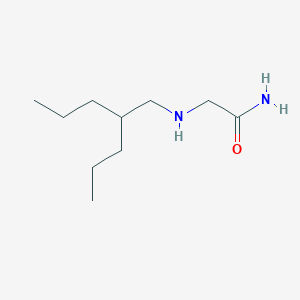
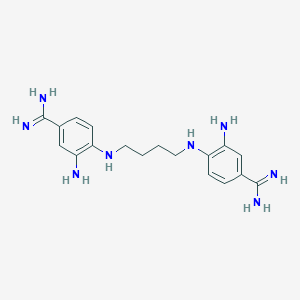
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)